2-Cyclobutoxyethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

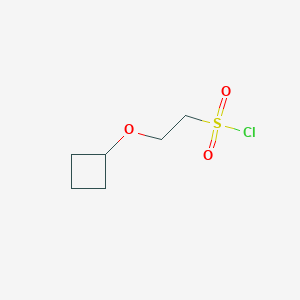

2-Cyclobutoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.66 . It has been a subject of interest to researchers for its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, can be synthesized through various methods. One common method involves the oxidation of thiol derivatives to the corresponding sulfonyl chlorides . Another method involves the use of a combination of nitrate salt and chlorotrimethylsilane for the direct oxidative chlorination of thiols and disulfides to the corresponding sulfonyl chlorides . A more recent method involves the use of potassium poly(heptazine imide) as a photocatalyst .

Molecular Structure Analysis

The molecular structure of 2-Cyclobutoxyethane-1-sulfonyl chloride consists of a cyclobutane ring attached to an ethane chain, which is further attached to a sulfonyl chloride group .

Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Applications De Recherche Scientifique

Substituent-Controlled Annuloselectivity and Stereoselectivity

Sulfonyl chlorides, depending on their substituents, exhibit controlled annuloselectivity and stereoselectivity in sulfa-Staudinger cycloadditions with imines. This behavior is crucial for synthesizing specific β-sultams and 1,2,4-thiadiazinane dioxides, which have potential applications in medicinal chemistry and drug design due to their structural diversity and biological activity (Yang, Chen, & Xu, 2015).

Activation for Aliphatic Sulfonamides Synthesis

Sulfonyl chlorides can be activated by silyl radicals, facilitating the direct synthesis of aliphatic sulfonamides from alkenes. This method allows for the late-stage functionalization of molecules, significantly benefiting the development of new drugs and materials (Hell et al., 2019).

Catalyst for Polyhydroquinoline Derivatives Synthesis

Novel nanosized N-sulfonated Brönsted acidic catalysts based on sulfonyl chloride derivatives have been developed for promoting the synthesis of polyhydroquinoline derivatives. This method, requiring no solvent, is highly efficient and environmentally friendly, with potential applications in pharmaceutical synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Meta Sulfonation of 2-Phenylpyridines

Selective catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides provides access to sulfones at positions that are challenging to achieve through traditional methods. This innovation has implications for the synthesis of complex organic molecules, potentially influencing drug development and synthesis of novel materials (Saidi et al., 2011).

Fluorescence Sensors for Cu2+ Detection

Water-soluble sulfonato-Salen-type ligands derived from sulfonyl chlorides show excellent selectivity and sensitivity as fluorescence sensors for Cu2+ in water and living cells. This application is vital for environmental monitoring and biomedical research (Zhou et al., 2012).

Mécanisme D'action

Orientations Futures

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, have potential applications in various fields of research and industry. They can be used to introduce sulfonamide functionalities into MOF frameworks . The development of new synthetic strategies and methods for modifying functional groups is of great importance to expand the available synthetic opportunities .

Propriétés

IUPAC Name |

2-cyclobutyloxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)5-4-10-6-2-1-3-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAEANPASFWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutoxyethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)